methyl 4-[(E)-piperidin-1-yldiazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate is an organic compound that features a piperidine ring attached to a diazenyl group, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate typically involves the diazotization of an aromatic amine followed by coupling with a piperidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling reactions. For example, the synthesis might start with the nitration of methyl benzoate, followed by reduction to form the corresponding amine. This amine can then be diazotized using sodium nitrite and hydrochloric acid, and subsequently coupled with piperidine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters would also be essential to maintain product quality and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in the formation of different amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Methyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of methyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The diazenyl group could play a role in the compound’s reactivity and interaction with biological molecules, potentially leading to the formation of reactive intermediates that can modify proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: This compound is similar in structure but lacks the diazenyl and piperidine groups.
Piperidine derivatives: Compounds such as piperidine itself or N-substituted piperidines share the piperidine ring structure.
Diazenyl compounds: Other diazenyl compounds, such as azobenzene, share the diazenyl functional group.
Uniqueness
Methyl 4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzoate is unique due to the combination of the piperidine ring and the diazenyl group attached to a benzoate ester. This unique structure can impart specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl 4-(piperidin-1-yldiazenyl)benzoate |
InChI |
InChI=1S/C13H17N3O2/c1-18-13(17)11-5-7-12(8-6-11)14-15-16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
OIPWDACWYKEMBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=NN2CCCCC2 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.